tert-Butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H30N2O4 and its molecular weight is 314.42 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis .
Mode of Action
The compound acts as a protecting group in peptide synthesis . The tert-butyloxycarbonyl (Boc) group is used for N α-amino protecting, which is selectively removed via treatment with acid . This allows for the selective synthesis of complex peptides without unwanted side reactions .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides, particularly in the formation of dipeptides . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with the desired sequence and structure . The use of the Boc group allows for the selective synthesis of complex peptides .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other reactive groups . Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .
Biological Activity
tert-Butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate, commonly referred to as Boc-4-amino-4-methylpiperidine, is a compound widely utilized in organic synthesis, particularly in peptide chemistry. Its structure allows it to function effectively as a protecting group for amino acids during peptide synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H30N2O4
- Molecular Weight : 314.42 g/mol
- CAS Number : 1187322-34-4
The compound acts primarily as a protecting group in peptide synthesis, which is essential for the formation of specific peptide sequences without unwanted reactions occurring at the amino or carboxyl groups. This functionality is crucial in synthesizing biologically active peptides that can serve therapeutic purposes.
Target Pathways
- Peptide Synthesis : Facilitates the formation of dipeptides by protecting the amino group from undesired reactions.
- Inhibition of Enzymatic Reactions : Similar compounds have shown potential in inhibiting enzymes such as acetylcholinesterase and β-secretase, which are relevant in neurodegenerative disease contexts.
In Vitro Studies
Research has demonstrated that related compounds exhibit significant biological activities:
- Neuroprotective Effects : Compounds similar to tert-butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine have been shown to protect astrocytes from amyloid beta-induced toxicity. For instance, a study indicated that a derivative inhibited amyloid aggregation and improved cell viability in the presence of toxic Aβ species .
In Vivo Studies
In vivo studies involving models of Alzheimer’s disease have indicated that these compounds can moderate oxidative stress and inflammatory responses associated with neurodegeneration. However, results can vary based on bioavailability and compound structure .
Case Studies and Research Findings
Applications in Research
The biological activity of this compound extends beyond peptide synthesis:
- Drug Development : Its derivatives are being explored as potential treatments for neurodegenerative diseases due to their ability to inhibit key enzymes involved in amyloid plaque formation.
- Synthetic Chemistry : The compound serves as an important intermediate in synthesizing various biologically active molecules.
Properties
IUPAC Name |
tert-butyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-14(2,3)21-12(19)17-16(7)8-10-18(11-9-16)13(20)22-15(4,5)6/h8-11H2,1-7H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFMFAYEKZUIHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736665 | |
Record name | tert-Butyl 4-[(tert-butoxycarbonyl)amino]-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187322-34-4 | |
Record name | tert-Butyl 4-[(tert-butoxycarbonyl)amino]-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.